molecular formula C22H18N6O3 B2558221 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396863-54-9

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2558221
CAS No.: 1396863-54-9
M. Wt: 414.425
InChI Key: DTGQMQMTTGSCOS-UHFFFAOYSA-N
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Description

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Kharchenko, Detistov, and Orlov (2008) focuses on the one-pot condensation of related compounds to form novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one structures, with their biological activity predicted through PASS prediction (Kharchenko, Detistov, & Orlov, 2008). This research underscores the compound's relevance in synthesizing heterocyclic systems with potential biological applications.

Antimycobacterial Activity

Gezginci, Martin, and Franzblau (1998) explored pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and other isosteres for their antimycobacterial activity against Mycobacterium tuberculosis. Their research indicates that modifications of the core structure, similar to the compound , could lead to substances with significant potency against tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Optical and Electronic Properties

Sun and Jin (2017) investigated derivatives for their optical, electronic, and charge transport properties, aiming at applications in luminescent materials and OLEDs. This study suggests that compounds with structures related to the one could serve as promising materials in electronic and photonic devices (Sun & Jin, 2017).

Properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c29-19-8-5-16(22-25-21(26-31-22)18-12-23-9-10-24-18)14-27(19)13-15-3-6-17(7-4-15)28-11-1-2-20(28)30/h3-10,12,14H,1-2,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGQMQMTTGSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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